Phosphoric acid, diphenyl ester
Description
Origin and Formation of Diphenyl Phosphate (B84403)
Diphenyl phosphate is not typically a primary manufactured product for widespread direct use, although it has limited industrial applications as an intermediate or additive in paints and coatings. nih.govindustrialchemicals.gov.au Its prevalent occurrence in the environment and biological samples stems mainly from the breakdown of other organophosphorus compounds. nih.govindustrialchemicals.gov.au
Degradation Product of Aryl Phosphate Flame Retardants (PFRs)
Aryl phosphate flame retardants (PFRs), a subgroup of organophosphate esters (OPEs), are widely used in various materials such as plastics, textiles, and electronic equipment. nih.govindustrialchemicals.gov.auguiguenolab.ca Due to their additive nature rather than being chemically bound to polymers, PFRs can leach into the environment. guiguenolab.ca The degradation and metabolism of these compounds frequently lead to the formation of diphenyl phosphate. nih.govnih.govindustrialchemicals.gov.au
Triphenyl Phosphate (TPHP) Metabolism to Diphenyl Phosphate
Triphenyl phosphate (TPHP) is a widely used aryl organophosphate flame retardant and plasticizer. nih.govindustrialchemicals.gov.aubohrium.com Diphenyl phosphate is a major and common metabolite of TPHP across a variety of species. nih.govguiguenolab.ca The metabolism of TPHP to DPHP involves the cleavage of an ester bond between the phosphate group and a benzene (B151609) ring. nih.gov This biotransformation can be mediated by enzymes such as cytochrome P450 in the liver and serum. nih.gov Studies in various organisms, including Indian Blue Earthworms (Perionyx excavates), duckweed (Lemna minor), wheat (Triticum aestivum L.) seedlings, zebrafish (Danio rerio), polar bears (Ursus maritimus), and Japanese quail (Coturnix japonica), have shown the formation of DPHP from TPHP metabolism. industrialchemicals.gov.auguiguenolab.ca For instance, in wheat seedlings, DPHP and monophenyl phosphate were detected after exposure to TPHP, indicating rapid metabolism. industrialchemicals.gov.au In Japanese quail eggs and chicks, DPHP was found to be an important metabolite, constituting a significant percentage of the total metabolites or total burden. guiguenolab.ca In mice, TPHP is almost completely metabolized, with DPHP being the major metabolite formed. acs.orgnih.gov
Data on TPHP metabolism to DPHP:
| Organism/Matrix | Observation | Reference |
| Indian Blue Earthworms | Metabolism of TPHP resulted in formation of DPHP. | industrialchemicals.gov.au |
| Wheat seedlings | DPHP and monophenyl phosphate found after exposure to TPHP. | industrialchemicals.gov.au |
| Zebrafish | DPHP can be a major metabolite of TPHP. | guiguenolab.ca |
| Polar bear | DPHP can be a major metabolite of TPHP. | guiguenolab.ca |
| Japanese quail eggs/chicks | DPHP is an important metabolite, forming rapidly. | guiguenolab.ca |
| Mice | TPHP almost completely metabolized (~97%), DPHP is the major metabolite (34%-58%). acs.orgnih.gov | acs.orgnih.gov |
| Human liver microsomes/cytosol | DPHP is a predominant metabolite. researchgate.net | researchgate.net |
| Human urine samples | DPHP remained the most abundant metabolite from TPHP and EHDPhP. nih.gov | nih.gov |
| Bacterial metabolism | DPHP initially the main metabolite released in biofilm. nih.gov | nih.gov |
Other Aryl Organophosphate Esters (OPEs) Degradation to Diphenyl Phosphate
Beyond TPHP, diphenyl phosphate is also a degradation product of several other aryl phosphate flame retardants and organophosphate esters. nih.govnih.govindustrialchemicals.gov.au This includes compounds like 2-isopropylphenyl diphenyl phosphate and bisphenol A bis(diphenyl phosphate). industrialchemicals.gov.au The presence of DPHP in indoor dust is correlated with levels of TPHP and other aryl-PFRs, suggesting its origin as a degradation product. nih.gov
Isodecyl Diphenyl Phosphate (IDDP) Biotransformation
Isodecyl diphenyl phosphate (IDDP) is another organophosphate compound used as a plasticizer and flame retardant. cymitquimica.com While direct detailed studies on the biotransformation of IDDP specifically to diphenyl phosphate were not extensively found in the provided results, the general understanding that DPHP is a degradation product of various aryl OPEs suggests this pathway is possible. nih.govnih.govindustrialchemicals.gov.au
Cresyl Diphenyl Phosphate Degradation
Cresyl diphenyl phosphate (CDP) is an aryl organophosphate ester used as a flame retardant and plasticizer. guidechem.comatamanchemicals.com Research indicates that CDP undergoes biodegradation. hhu.edu.cn While the primary intermediate products identified in one study were carboxylation products, the degradation pathways of CDP in anaerobic conditions have been proposed to involve the formation of several transformation products. hhu.edu.cn Based on the metabolism of tri-o-cresyl phosphate, it is assumed that m-cresyl and p-cresyl isomers of cresyl diphenyl phosphate likely undergo degradation to respective diphenyl formylphenyl phosphates, which could potentially lead to diphenyl phosphate formation through further breakdown. bgrci.de
Ethylhexyl Diphenyl Phosphate Metabolism
Ethylhexyl diphenyl phosphate (EHDPP), also known as 2-ethylhexyl diphenyl phosphate, is used as a plasticizer and flame retardant. wikipedia.orgfishersci.canih.gov DPHP can be generated from the metabolism of EHDPP. nih.govnih.gov Studies using human urine samples have detected metabolites of EHDPP, and while hydroxylated metabolites are used as specific biomarkers for EHDPP exposure, DPHP has also been identified as a metabolite. nih.govacs.org Serum hydrolase has been shown to contribute to the clearance of EHDPP and the production of DPHP. nih.gov
Diphenyl Phosphate in Academic Research
Diphenyl phosphate (DPP) is a chemical compound that has garnered attention in academic research due to its diverse roles, ranging from its utility in chemical synthesis to its increasing recognition as an environmental contaminant. It is an aryl phosphate ester with the chemical formula (C₆H₅O)₂P(O)OH. nih.govsigmaaldrich.com
Industrial Synthesis Pathways
The industrial production of diphenyl phosphate and related phosphate esters can be achieved through several synthetic routes. These methods often involve phosphorus oxytrichloride as a key starting material or utilize transesterification reactions.
Two-step Reaction from Phosphorus Oxytrichloride
One method for synthesizing diphenyl phosphate involves a two-step reaction starting from phosphorus oxytrichloride (POCl₃). atamanchemicals.com Phosphorus oxytrichloride is a colorless liquid widely used in the manufacture of phosphate esters. wikipedia.orgfishersci.ca This synthesis typically involves the reaction of phosphorus oxytrichloride with phenol (B47542), followed by hydrolysis. While the search results specifically detail the synthesis of 2-ethylhexyl diphenyl phosphate using phosphorus oxytrichloride, phenol, and isooctanol in a step-by-step reaction, the initial reaction of phosphorus oxytrichloride with phenol is a common route to introduce phenoxy groups onto the phosphorus center, a foundational step for creating diaryl phosphates like diphenyl phosphate. atamanchemicals.com
Transesterification Reactions
Transesterification reactions are another significant pathway for the synthesis of phosphate esters, including those related to diphenyl phosphate. This process involves the reaction of one ester with an alcohol or phenol to form a different ester and alcohol. For example, bisphenol AP bis(diphenyl phosphate) (BAPDP), a flame retardant, is synthesized from triphenyl phosphate and bisphenol AP via transesterification. mdpi.comresearchgate.net This method can involve catalysts such as sodium phenolate (B1203915) and is carried out at elevated temperatures to drive off the leaving group, such as phenol. mdpi.com While direct synthesis of diphenyl phosphate from a simple triaryl phosphate like triphenyl phosphate via transesterification with water or a suitable alcohol is not explicitly detailed in the provided snippets, the principle of transesterification of triaryl phosphates with phenols or alcohols in the presence of catalysts is a recognized method for producing various phosphate esters. google.comgoogle.com
Mechanochemical Synthesis of Phosphoryl Amides and Esters
Mechanochemical synthesis, often employing ball-milling techniques, has emerged as a method for constructing phosphoryl amides and esters. This approach can facilitate reactions under solvent-free conditions and at room temperature. researchgate.netresearchgate.net One study describes a mechanochemical procedure for the amination and esterification of diphenylphosphoryl azides (DPPA) in the presence of molecular iodine and sodium carbonate, leading to the formation of alkyl phosphoryl amides and esters via the cleavage of the P-N bond. researchgate.netresearchgate.net While this method focuses on reactions of diphenylphosphoryl azides to form various phosphoryl amides and esters, it demonstrates the potential of mechanochemistry in synthesizing compounds containing the phosphoryl group, which is relevant to the broader class of phosphate esters.
Relevance as an Emerging Contaminant in Environmental and Biological Systems
Diphenyl phosphate is increasingly recognized as an emerging contaminant in environmental and biological systems. atamanchemicals.comresearchgate.net It is a major degradation product of several widely used organophosphate flame retardants (OPFRs), such as triphenyl phosphate (TPHP), resorcinol (B1680541) bis(diphenylphosphate) (RDP), and ethylhexyl diphenyl phosphate (EHDPhP). usask.ca Beyond being a degradation product, DPP is also used directly as an industrial catalyst and additive. usask.ca
The presence of DPP has been detected in various environmental matrices, including indoor dust, drinking water, and surface water. researchgate.netusask.caindustrialchemicals.gov.auacs.orgresearchgate.net Studies have reported its occurrence in bottled water, barreled water, tap water, lake water, and river water, with varying concentration ranges. researchgate.net For instance, concentrations of total di-OPEs, including DPP, were found to range from 2.8–22 ng/L in bottled water and up to 92–930 ng/L in river water. researchgate.net Diphenyl phosphate was found to be the predominant di-OPE compound in tap water and surface water. researchgate.net
DPP's presence in the environment is attributed to diverse sources, including industrial applications, effluents from municipal wastewater treatment plants, and its formation from the degradation of tri-OPEs during their production, usage, and under natural environmental conditions. researchgate.net As an additive flame retardant, it can migrate out of consumer products into the surrounding environment. nih.gov
Furthermore, DPP and its metabolites have been identified in biological matrices, including human blood, seminal fluid, urine, and chorionic villi, highlighting significant human exposure. acs.org Higher concentrations of DPP have been detected in urine samples, and studies suggest its presence in human serum and wild fish tissues. nih.govnih.gov
Role in Environmental and Biological Matrices
The behavior and fate of diphenyl phosphate in environmental and biological matrices are subjects of ongoing research. In environmental systems, DPP's properties influence its distribution and persistence. It is an ionized chemical that is expected to predominantly transfer to or remain in the water compartment. industrialchemicals.gov.au Studies on the sorption behavior of DPP onto surficial sediments have shown low sorption compared to other aryl phosphates, suggesting rapid transport in groundwater due to its low degree of sorption on surficial materials. researchgate.netnih.gov
In biological systems, DPP can be formed through the metabolism of other aryl phosphate esters, primarily TPHP, mediated by enzymes like cytochrome P450 in the liver and serum. nih.gov It can also be generated from the metabolism of ethylhexyl diphenyl phosphate and resorcinol bis(diphenylphosphate). nih.gov Research has investigated the metabolic fate of di-OPEs, including DPP, in biological media using techniques like in vitro metabolism with liver microsomes and analysis of in vivo samples. nih.gov These studies aim to understand the biotransformation pathways and identify metabolites. nih.gov
Research findings indicate that DPP can influence biological processes. Studies in zebrafish have shown that chronic exposure to environmentally relevant concentrations of DPP can inhibit growth and energy metabolism in a sex-specific manner. usask.camedchemexpress.comnih.govfigshare.com This involves mechanisms such as the inhibition of oxidative phosphorylation and the down-regulation of fatty acid oxidation. usask.canih.govfigshare.com While some studies on related compounds like 2-ethylhexyl diphenyl phosphate have explored effects on steroidogenesis and lipid profiles in human cells, research specifically on the metabolic impacts of diphenyl phosphate is ongoing. acs.orgmedchemexpress.com
Data on the occurrence of di-OPEs, including diphenyl phosphate, in various water samples provides insight into its presence in environmental matrices:
| Water Type | Concentration Range (ng/L) | Median Concentration (ng/L) |
| Bottled water | 2.8–22 | 9.7 |
| Barreled water | 1.1–5.8 | 2.6 |
| Tap water | 3.7–250 | 120 |
| Lake water | 13–410 | 220 |
| River water | 92–930 | 210 |
Note: Data represents the sum of 7 di-OPEs, with diphenyl phosphate being the predominant compound in tap and surface water. researchgate.net
Further research using integrated approaches like metabolomics and transcriptomics in model organisms such as zebrafish is being conducted to characterize the potential modes of action of DPP at environmentally realistic concentrations. usask.canih.govfigshare.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diphenyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMQGLCHMVWBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048207 | |
| Record name | Diphenyl phosphate | |
| Source | EPA DSSTox | |
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Molecular Weight |
250.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838-85-7, 53396-64-8 | |
| Record name | Diphenyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=838-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phosphoric acid, diphenyl ester | |
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| Record name | NSC289392 | |
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| Record name | DIPHENYL PHOSPHATE | |
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| Record name | Phosphoric acid, diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
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Environmental Occurrence and Fate of Diphenyl Phosphate
Environmental Distribution and Partitioning
Diphenyl phosphate (B84403) has been detected in various environmental compartments, indicating its widespread distribution. As an ionized chemical, DPHP is expected to predominantly reside in the water compartment industrialchemicals.gov.au.
Presence in Aquatic Environments (Water, Sediment)
Diphenyl phosphate is commonly found in aquatic environments, including surface water, tap water, and sediment industrialchemicals.gov.auresearchgate.netresearchgate.net. Studies have detected DPHP in lake water and river water at concentrations ranging from 13 to 410 ng/L and 92 to 930 ng/L, respectively researchgate.net. It has been identified as the predominant di-OPE compound in tap water and surface water researchgate.net. The presence of DPHP in these environments can be attributed to diverse sources, including industrial applications, effluents from municipal wastewater treatment plants, and the degradation of tri-OPEs under natural environmental conditions researchgate.net. For instance, wastewater discharge, particularly industrial wastewater, may contain high concentrations of DPHP and its parent chemicals researchgate.net.
While DPHP is expected to predominantly transfer to or remain in the water compartment due to its ionized nature, its parent compound, TPHP, is expected to partition to sediments and soil industrialchemicals.gov.au. Studies on other organophosphate esters, such as resorcinol-bis(diphenyl)phosphate (RDP), have shown effective transfer from overlying water to sediment researchgate.net.
Detection in Soil and Groundwater Systems
Diphenyl phosphate has been detected in soil and groundwater systems industrialchemicals.gov.auresearchgate.netresearchgate.netresearchgate.net. It is routinely found in soils, particularly near airports, and has been detected in water runoff from roads industrialchemicals.gov.au. Due to its low sorption onto surficial materials like clay-rich soils and sandy sediment, the transport of DPHP in groundwater is expected to be rapid researchgate.net.
Atmospheric Presence and Volatility
While DPHP is expected to predominantly remain in the water compartment, small quantities may partition to air industrialchemicals.gov.au. Fugacity calculations assuming equal release to water, soil, and air compartments predict a small percentage (0.619%) of triphenyl phosphate (TPHP), a precursor to DPHP, will partition to air industrialchemicals.gov.au. Diphenyl octyl phosphate, another related compound, is considered essentially non-volatile from water surfaces and moist soil based on its estimated Henry's Law constant nih.gov.
Environmental Transformation and Degradation Pathways
Diphenyl phosphate is not persistent in the environment industrialchemicals.gov.au. It undergoes various transformation and degradation processes.
Biodegradation Mechanisms
Biodegradation plays a significant role in the removal of diphenyl phosphate and its parent compounds from the environment nih.govhhu.edu.cn. While specific biodegradation data for DPHP in water or soil are limited, it is assumed to be readily biodegradable in these compartments because its precursor, TPHP, hydrolyzes to form DPHP and is shown to be readily biodegradable industrialchemicals.gov.au. Studies on the biodegradation of other organophosphate esters have provided insights into the potential mechanisms involved in DPHP degradation.
Role of Microbial Communities and Enzymes (Phosphatase, Phosphodiesterase, Cytochrome P450, Hydroxylase)
Microbial communities and their associated enzymes are crucial in the biodegradation of organophosphate esters, including those that degrade to form DPHP nih.govnih.govnih.gov. Metagenomic analysis and research on the degradation of related compounds like isodecyl diphenyl phosphate (IDDP) and 2-ethylhexyl diphenyl phosphate (EHDPP) have highlighted the significant role of enzymes such as phosphatase, phosphodiesterase, cytochrome P450, and hydroxylase in these processes nih.govnih.govresearchgate.net.
These enzymes facilitate degradation reactions that can include hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation nih.gov. For example, molecular dynamics simulations have suggested that alkaline phosphatase, cytochrome P450, and hydroxylase can stably bond to organophosphate esters, targeting distinct sites on the molecule, which contributes to varied metabolic pathways nih.govnih.gov. Studies on the biodegradation of tert-butylphenyl diphenyl phosphate (BPDP) also indicated that microbial degradation results from at least three catabolic processes and is highest in sediments with high phosphotri- and diesterase activities nih.gov. Furthermore, biotransformation experiments with TPHP in aquatic species and microbes identified DPHP as a degradation product generated in all tested species industrialchemicals.gov.au.
The degradation of TPHP to DPHP is mediated by enzymes, including cytochrome P450 enzymes, particularly in the liver and serum nih.gov. Serum hydrolase has also been shown to contribute to the clearance of TPHP and EHDPP and the production of DPHP nih.gov. Bacteria in the environment and microbiota may also participate in this transformation, as bacterial metabolism has been shown to degrade TPHP, with DPHP being an initial main metabolite nih.gov.
Here is a summary of enzyme involvement in the biodegradation of organophosphate esters, including those related to DPHP:
| Enzyme | Role in Biodegradation | Notes |
| Phosphatase | Involved in hydrolysis reactions, cleaving ester bonds. nih.govnih.govresearchgate.net | Alkaline phosphatase has shown strong binding capacity with OPEs. nih.govnih.gov |
| Phosphodiesterase | Involved in breaking phosphodiester bonds. nih.govnih.gov | Activity has been linked to higher biodegradation rates in sediments. nih.gov |
| Cytochrome P450 | Facilitates hydroxylation and oxidative cleavage. nih.govnih.govnih.govresearchgate.netresearchgate.net | Mediates the metabolism of TPHP to DPHP. nih.gov Shows strong binding capacity with OPEs. nih.govnih.gov |
| Hydroxylase | Involved in the addition of hydroxyl groups to the molecule. nih.govnih.govresearchgate.net | Shows strong binding capacity with OPEs. nih.govnih.gov |
| Carboxylesterase | Can generate DPHP from TPHP. nih.gov | Identified in microsomal preparations of human skin. nih.gov |
| Serum Hydrolase | Contributes to the clearance of parent compounds and production of DPHP. nih.gov | |
| Methyltransferases | Involved in methylation reactions observed in biodegradation pathways. nih.govresearchgate.net | Observed in rice and microbiome systems degrading IDDP. researchgate.net |
| Glucosyltransferase | Involved in glycosylation reactions observed in biodegradation pathways. nih.govresearchgate.net | Observed in rice and microbiome systems degrading IDDP. researchgate.net |
| Aromatic compound dioxygenase | Potentially involved in the biotransformation of TPHP. researchgate.net | Identified in proteomic analysis of TPHP biodegradation by P. sanguineus. researchgate.net |
This table summarizes the roles of various enzymes in the biodegradation of organophosphate esters, including those relevant to the formation and degradation of DPHP.
Hydrolysis
Hydrolysis is a significant pathway in the environmental fate of organophosphate esters, particularly in the formation of diphenyl phosphate. Triphenyl phosphate (TPHP), a major precursor of DPHP, undergoes pH-dependent hydrolysis to form DPHP and phenol (B47542) sigmaaldrich.com. While TPHP is shown to be readily biodegradable, DPHP itself appears resistant to further hydrolysis under neutral and basic conditions. This resistance may be attributed to the deprotonation of its free hydroxyl group, which forms the corresponding conjugate base sigmaaldrich.com. Hydrolysis is considered a likely initial step in the biodegradation of aryl phosphates in general, leading to the formation of orthophosphate and phenolic compounds or alcohols that can undergo further degradation. Studies on related compounds, such as isodecyl diphenyl phosphate, indicate that while susceptible to hydrolysis, the rate might be slow except under highly alkaline or acidic conditions, and diphenyl or alkyl phenyl phosphates are expected to be more resistant to further hydrolysis than their parent compounds.
Hydroxylation
Hydroxylation has been observed as a transformation pathway for organophosphate esters, including those that can lead to the formation of diphenyl phosphate. For instance, hydroxylation products of 2-ethylhexyl diphenyl phosphate (EHDPHP) have been identified in in vivo studies in zebrafish. Similarly, hydroxylation is involved in the degradation of triphenyl phosphate (TPHP) on atmospheric particles, leading to the formation of hydroxylated TPHP and subsequently OH-DPhP, which originates from hydroxylation induced by hydroxyl radicals. Hydroxylation products have also been identified during the microbial degradation of other related aryl phosphates like isodecyl diphenyl phosphate (IDDP) and bis-(2-ethylhexyl)-phenyl phosphate (BEHPP), as well as in rice and microbiome systems exposed to IDDP.
Methylation
Methylation has been identified as a transformation pathway for certain organophosphate esters, including those structurally related to diphenyl phosphate. Studies on the microbial degradation of isodecyl diphenyl phosphate (IDDP) and bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) have identified methylation as one of the degradation reactions. Furthermore, methylation products of IDDP were observed in rice and associated microbiome systems, with methylation pathways being exclusively noted in rice in that study. Methylation has also been mentioned in the context of the environmental transformation of tert-butylphenyl diphenyl phosphate and identified among the intermediate products during the biodegradation of triphenyl phosphate by a bacterial consortium.
Carboxylation
Carboxylation has been observed as a significant transformation pathway for some aryl phosphate esters. In the anaerobic degradation of cresyl diphenyl phosphate (CDP), a related aryl organophosphate ester, carboxylation products were found to be the most dominant intermediate products. Carboxylation is also among the degradation reactions identified in the microbial degradation of isodecyl diphenyl phosphate (IDDP) and bis-(2-ethylhexyl)-phenyl phosphate (BEHPP). Additionally, carboxylation products of IDDP have been found in rice and microbiome systems. Carboxylated adducts can also be formed during the degradation of isomers of tricresyl phosphate (TCP), another type of triaryl phosphate.
Glucuronidation/Glycosylation
Glucuronidation and glycosylation represent phase II metabolic transformation pathways that can occur for organic compounds, including potentially metabolites of organophosphate esters. Glucuronidation products of isodecyl diphenyl phosphate (IDDP) have been identified in rice and associated microbiome systems, with glucuronidation being observed exclusively in rice in that context. Glycosylation is also mentioned as a transformation pathway for IDDP and bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) in a microbial degradation study, and glycosylation pathways were specifically observed in rice for the transformation of IDDP.
De-esterification and Beta-oxidation
De-esterification is a process involving the cleavage of ester bonds. In the context of diphenyl phosphate, de-esterification is the primary mechanism by which it is formed from triphenyl phosphate through the cleavage of an ester bond between the phosphate group and a benzene (B151609) ring nih.gov. While de-esterification is also implied in the general hydrolysis of aryl phosphates to form phenolic compounds or alcohols, information specifically detailing the de-esterification of DPHP itself into further degradation products within the environment is limited in the provided search results. Beta-oxidation has been discussed in relation to the biological effects of DPHP exposure, specifically a reduction in fatty acid catabolic processes centered on mitochondrial beta-oxidation observed in mice. This refers to the impact of DPHP on metabolic processes within an organism rather than a degradation pathway of DPHP itself in the environment.
Photodegradation
Photodegradation can contribute to the transformation of diphenyl phosphate in the environment, particularly in the atmosphere and potentially in surface waters. Diphenyl phosphate (DPHP), along with its precursor triphenyl phosphate (TPHP), is expected to degrade in the atmosphere through reactions with photogenerated hydroxyl radicals sigmaaldrich.com. Studies on the photodegradation of TPHP on atmospheric particles have shown that DPHP and OH-DPhP are major degradation products, originating from the cleavage of the phenoxy bond and hydroxylation induced by hydroxyl radicals. While direct photodegradation data for DPHP in water is not extensively detailed in the provided snippets, related aryl phosphates like diphenyl cresyl phosphate are estimated to be photochemically stable with a long half-life in water, while isodecyl diphenyl phosphate has an estimated photodegradation half-life of 3.0 hours. Another related compound, cresyl diphenyl phosphate, has an estimated photolysis half-life in water of infinite.
Hydrolytic Stability and Half-life in Aqueous Environments
The hydrolytic stability of diphenyl phosphate in aqueous environments is a crucial factor in determining its environmental fate. Research indicates that DPHP appears resistant to further hydrolysis under neutral and basic conditions industrialchemicals.gov.au. This resistance is possibly attributed to the deprotonation of its free hydroxyl group, which forms the corresponding conjugate base industrialchemicals.gov.au.
Studies on the hydrolysis of triphenyl phosphate (TPHP), a primary source of DPHP, provide some context for the formation of DPHP. TPHP undergoes pH-dependent hydrolysis in distilled water, with measured half-lives ranging from 3 to 19 days at pH 7–9 industrialchemicals.gov.au. This hydrolysis yields DPHP and phenol industrialchemicals.gov.auoecd.org. While the hydrolysis of TPHP is relatively well-studied, the subsequent hydrolysis of DPHP to monophenyl phosphate and inorganic phosphate is reported to be extremely slow under acidic and alkaline conditions cdnsciencepub.comepa.gov. For instance, the hydrolysis rate of DPHP at 100°C and pH 7.47 in water was reported to be very slow epa.gov.
Data on the specific half-life of DPHP in various aqueous environments is less extensively documented compared to its parent compounds like TPHP. However, its observed resistance to hydrolysis under neutral and basic conditions suggests a potentially longer persistence in such environments compared to less stable phosphate esters industrialchemicals.gov.au.
Interactive Table 1: Hydrolysis Half-lives of Triphenyl Phosphate (TPHP) in Distilled Water
| Substance | pH | Half-life (days) | Reference |
| Triphenyl Phosphate | 7 | 3 - 19 | industrialchemicals.gov.au |
| Triphenyl Phosphate | 9 | 3 - 19 | industrialchemicals.gov.au |
| Triphenyl Phosphate | 8.2 | 7.5 | oecd.org |
| Triphenyl Phosphate | 9.3 | 1.3 | oecd.org |
Note: These half-life values are for the hydrolysis of TPHP, which produces DPHP.
While direct half-life data for DPHP in various environmental waters is limited in the provided search results, the information suggests that once formed, DPHP is relatively stable against further hydrolysis under typical environmental pH conditions industrialchemicals.gov.auepa.gov.
Bioaccumulation Potential in Organisms
The bioaccumulation potential of diphenyl phosphate in organisms is a key aspect of its environmental risk assessment. Based on available evidence, chemicals within the group that includes DPHP and its parent compound TPHP are generally considered to have a low potential for bioaccumulation industrialchemicals.gov.au.
Studies on triphenyl phosphate (TPHP) provide some insight, as DPHP is a major metabolite. Bioconcentration factor (BCF) values from dietary exposure to TPHP in aquatic organisms like fish, invertebrates, and plankton were found to be below 2000, suggesting a low potential for bioaccumulation from food sources industrialchemicals.gov.au. Biota-sediment accumulation factors (BSAFs) for TPHP in catfish were also low, indicating minimal uptake from sediment industrialchemicals.gov.au.
However, recent research investigating the biotransformation, bioaccumulation, and bioelimination of TPHP and DPHP in mice suggests a potentially different scenario for DPHP in vivo. Following dietary exposure, DPHP occurred at higher concentrations in organs like the digestive tract, liver, and heart compared to TPHP nih.govacs.org. Recovery analysis indicated that the elimination rate of DPHP from mouse organs was significantly slower (3%-5%) than that of TPHP (38%), suggesting that the rates of degradation and elimination of DPHP were slower than its parent compound and implying a higher bioaccumulation potential for DPHP in this mammalian model nih.govacs.org. This highlights the critical role of DPHP in the in vivo fate of aryl organophosphate flame retardants nih.govacs.org.
While general environmental assessments suggest a low bioaccumulation potential for the group of chemicals including DPHP industrialchemicals.gov.au, specific research in mammalian models indicates that DPHP may accumulate in tissues to a greater extent and be eliminated more slowly than its parent compound TPHP nih.govacs.org. This suggests that the bioaccumulation potential of DPHP might warrant further investigation across a wider range of organisms and environmental conditions.
Biological and Toxicological Research on Diphenyl Phosphate
Mechanisms of Toxicity and Adverse Outcome Pathways
Research indicates that diphenyl phosphate (B84403) can exert toxicity through several mechanisms, affecting key biological pathways and leading to adverse outcomes during development and in various cellular processes. nih.govresearchgate.net
Effects on Cardiac Development (Zebrafish Model)
Studies using the zebrafish model have demonstrated that DPP can impact cardiac development. Exposure to high concentrations of DPP (1000 µM) in developing zebrafish embryos has been shown to significantly increase the distance between the sinus venosus and bulbus arteriosus (SV-BA) at 72 hours post-fertilization (hpf). nih.govacs.orgnih.govresearchgate.net This increased distance is indicative of altered heart tube looping, a critical stage in cardiac morphogenesis. researchgate.net Interestingly, this effect on SV-BA length appears to be independent of pericardial edema formation, as pretreatment with D-mannitol mitigated the increase in SV-BA length without affecting pericardial area. nih.govacs.orgnih.govresearchgate.net While DPP affects cardiac development in zebrafish, its potency is reported to be significantly less than that of its parent compound, TPHP. nih.govacs.orgnih.govresearchgate.net
Disruption of Mitochondrial Function
Mitochondrial dysfunction has been identified as a pathway disrupted by DPP exposure. nih.govacs.orgnih.govresearchgate.net mRNA sequencing analysis in embryonic zebrafish exposed to DPP revealed significant alterations in pathways related to mitochondrial function and oxidative phosphorylation at 30 hpf. nih.govresearchgate.net Mitochondrial-specific structures and processes, including the mitochondrion inner membrane, mitochondrion, respiratory chain, and electron transport, were significantly altered. nih.gov Although mitochondrial dysfunction was still an altered pathway at 48 hpf, transcripts derived from mitochondrial genes were not observed at this later time point. nih.gov Chronic, low-level exposure to DPP has also been shown to inhibit oxidative phosphorylation in male zebrafish. usask.ca This inhibition is supported by significantly decreased activity of succinate (B1194679) dehydrogenase (respiratory complex II) and reduced protein content of carnitine O-palmitoyltransferase 1 (CPT1) in the livers of exposed male fish. usask.camedchemexpress.com DPP has been reported to disrupt the integrity of the mitochondrial membrane. medchemexpress.com
Impact on Heme Biosynthesis and Hemoglobin Levels
DPP exposure has been linked to disruptions in pathways related to heme biosynthesis. nih.govacs.orgnih.govresearchgate.net In situ hemoglobin quantification in zebrafish embryos exposed to DPP from 24 to 72 hpf showed a significant decrease in hemoglobin levels at 72 hpf. nih.govacs.orgnih.govresearchgate.net Transcriptional profiling at earlier time points (30 and 48 hpf) predicted these downstream impacts on red blood cell abundance. nih.gov Red blood cell-related terms such as iron, heme, and oxygen transport, as well as pathways like iron homeostasis signaling, were significantly altered at 30 and 48 hpf based on data analysis. nih.gov
Alteration of Gene Transcripts and Expression
DPP has been shown to alter gene transcripts and expression in various model systems. nih.govresearchgate.net A targeted gene expression analysis using chicken embryonic hepatocyte cultures revealed that DPP exposure significantly altered transcripts related to Phase I and II metabolism, glucose/fatty acid metabolism, lipid/cholesterol metabolism, the thyroid hormone pathway, and farnesoid X receptor/liver X receptor signaling. nih.gov In embryonic zebrafish, mRNA sequencing indicated that the most affected processes and pathways were specific to red blood cells and mitochondria. nih.gov Compared to its precursor TPHP, DPP has been found to alter a higher number of gene transcripts in chicken embryonic hepatocytes. researchgate.net
Endocrine Disruption Potential
DPP is considered to have potential endocrine-disrupting effects. researchgate.netresearchgate.net Higher concentrations of DPP have been detected in human urine samples and have been associated with altered total thyroxine levels, a finding also linked to TPHP-induced thyroid dysfunction in animal and cell-based systems. nih.gov Studies have shown that DPP can significantly alter the transcription levels of genes in the hypothalamic-pituitary-gonadal (HPG) axis (ERα and VTG) and the hypothalamic-pituitary-adrenal (HPA) axis (MR, StAR, 3βHSD, and CRH), further supporting its significant endocrine-disrupting effects. researchgate.net
Neurotoxicity
While direct studies on the neurotoxicity of diphenyl phosphate are limited, research on its precursor, triphenyl phosphate (TPHP), provides some context. TPHP and its metabolite, DPP, have been detected in the brains of exposed animals, suggesting they can cross the blood-brain barrier. researchgate.net Studies on TPHP have indicated potential neurotoxicity, including abnormalities in brain structures like the hippocampus, cortex, and thalamus, as well as neuroinflammation and oxidative stress. researchgate.net Resorcinol (B1680541) bis(diphenyl phosphate) (RDP), another compound metabolized to DPP, has shown neurotoxicity in zebrafish larvae, affecting locomotor behavior, inhibiting acetylcholinesterase activity, altering neurotransmitter content, and downregulating genes related to central nervous system development. researchgate.netnih.gov
Genotoxicity and Carcinogenicity
Studies on the genotoxicity of diphenyl cresyl phosphate, a related compound, have yielded mixed results. While some in vitro studies indicated a potential for chromosomal aberrations at cytotoxic doses with metabolic activation, in vivo mouse micronucleus tests did not provide evidence of chromosome damage potential. oecd.orgbgrci.de Structurally related aryl phosphates, such as triphenyl phosphate and 2-ethylhexyl diphenyl phosphate, have not shown genotoxic potential in in vitro and in vivo studies. bgrci.de Based on this, diphenyl cresyl phosphate is assumed to be devoid of genotoxic potential. bgrci.de Information specifically on the genotoxicity and carcinogenicity of diphenyl phosphate itself is limited in the provided search results.
Reproductive Toxicity
Research on the reproductive toxicity of diphenyl phosphate is scarce. researchgate.net However, studies on related compounds offer some insight. Cresyl diphenyl phosphate exposure has been shown to induce reproductive functional defects in male mice, affecting sperm quality, inhibiting proliferation, and inducing apoptosis in testicular cells. nih.gov This is thought to involve oxidative stress and disruption of the testicular microenvironment. nih.gov Hydroxylated metabolites of 2-ethylhexyl diphenyl phosphate have been associated with altered reproductive hormone levels in women. acs.org
Developmental Toxicity
Studies using zebrafish models have investigated the developmental toxicity of diphenyl phosphate. Exposure to high concentrations of DPP (1000 μM) has been found to significantly increase the distance between the sinus venosus and bulbus arteriosus at 72 hours post-fertilization, indicating altered heart tube looping. nih.govresearchgate.netacs.org This effect on cardiac development was observed even at the highest concentration tested, although the potency of DPP was significantly less than that of TPHP in developing zebrafish. nih.govresearchgate.net DPP exposure has also been shown to disrupt pathways related to mitochondrial function and heme biosynthesis, leading to significantly decreased hemoglobin levels in situ in zebrafish embryos. nih.govresearchgate.net While DPP can impact cardiac development, its toxicity in developing zebrafish embryos was minimal even at high concentrations. nih.gov
Comparative Toxicology with Precursor Compounds (e.g., Triphenyl Phosphate)
Diphenyl phosphate is a primary metabolite of triphenyl phosphate (TPHP) and other aryl phosphate esters. nih.gov Comparative toxicological studies indicate that the toxicity of DPP is generally less potent than that of its precursor, TPHP, particularly in the context of developmental toxicity in zebrafish. nih.govresearchgate.net For instance, while both compounds can impact cardiac development in zebrafish, DPP's effects are observed at significantly higher concentrations than TPHP. nih.govresearchgate.net In chicken embryonic hepatocyte cultures, TPHP was cytotoxic at lower concentrations compared to DPP, which showed no cytotoxicity at all tested concentrations up to 1000 μM. nih.gov However, one study noted that a high dose of DPP (600 mg/kg) was more acutely toxic to mice and rats than the same dose of TPHP. nih.gov Despite being less potent in some in vitro and developmental models, DPP is an important metabolite to consider for its potential toxicity. tandfonline.com
In Vitro and In Vivo Toxicological Assessments
Toxicological assessments of diphenyl phosphate have been conducted using both in vitro and in vivo models. In vitro studies, such as those using chicken embryonic hepatocyte cultures, suggest that DPP has lower cytotoxicity compared to TPHP. nih.gov However, DPP has been shown to alter a higher number of gene transcripts in these cultures than TPHP. researchgate.netresearchgate.net
In vivo studies, including those in mice, have shown that subcutaneous exposure to lower doses of DPP can result in adverse effects on lipid metabolism, while higher doses may affect metabolites related to pyruvate (B1213749) metabolism and the tricarboxylic acid cycle. nih.gov Chronic exposure to even a low dose of DPP in mice has been found to have biological effects, including a reduction in fatty acid catabolic processes. nih.gov
Mammalian Models (e.g., Mice, Rats)
Studies in mammalian models, such as mice and rats, have provided insights into the in vivo effects of DPhP exposure. Subcutaneous exposure of mice to DPhP during postnatal days 1-10 resulted in adverse effects on lipid metabolism at lower doses (2 µ g/day ). At higher doses (200 µ g/day ), a decrease in metabolites related to pyruvate metabolism and the tricarboxylic acid cycle was observed nih.gov. Another study in adult mice exposed neonatally to TPhP and its metabolite DPhP indicated sex- and dose-dependent metabolic disruptions medchemexpress.com. Acute toxicity assays in mice and rats suggested that DPhP at 600 mg/kg was more acutely toxic than the same dose of TPhP nih.gov. Chronic exposure of mice to a very low dose of DPhP (0.1 mg/mL in drinking water) showed biological effects, including a reduction in fatty acid catabolic processes centered on acylcarnitine and mitochondrial β-oxidation nih.gov. This was correlated with lower mRNA expression of genes involved in lipid catabolic processes regulated by peroxisome proliferator-activated receptor alpha (PPARα) in DPhP-exposed mice compared to control groups nih.gov.
Cell-Based Systems (e.g., Human Adrenal H295R cells, Chicken Embryonic Hepatocytes)
In vitro studies using cell-based systems have been instrumental in investigating the direct cellular effects of DPhP. In chicken embryonic hepatocyte cultures, DPhP was found to be less cytotoxic than TPhP at nominal concentrations up to 1000 µM, whereas TPhP was cytotoxic at concentrations below 10 µM nih.govresearchgate.net. Despite the lower cytotoxicity, DPhP altered more gene transcripts than TPhP in these cells researchgate.net. Research using the H295R adrenocortical carcinoma cell line, a model for steroid hormone production, has investigated the effects of organophosphate flame retardants (OPFRs) and their metabolites, although specific detailed findings for DPhP on steroidogenesis in H295R cells were not extensively highlighted in the provided snippets mdpi.com. However, the broader context of using H295R cells to study endocrine disruption by OPFR metabolites, including DPhP, is established mdpi.com.
Sex-Specific Metabolic and Growth Inhibition
Sex-specific effects of DPhP exposure have been observed in various models. In zebrafish, life cycle exposure to environmentally relevant concentrations of DPhP (35.6 μg/L) for 120 days led to significant reductions in body mass and length in males, but not in females figshare.com. This sex-specific growth retardation in male zebrafish was linked to the inhibition of energy output through mechanisms including the inhibition of oxidative phosphorylation, down-regulation of fatty acid oxidation, and up-regulation of phosphatidylcholine degradation figshare.com. Activity of succinate dehydrogenase (respiratory complex II) and protein content of carnitine O-palmitoyltransferase 1 (CPT1) were significantly decreased in the livers of male zebrafish exposed to DPhP, further supporting the proposed toxicological mechanisms medchemexpress.comfigshare.com. Studies in mice also indicated sex- and dose-dependent metabolic disruptions following neonatal exposure to TPhP and DPhP medchemexpress.com.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or toxicity. While the provided information does not detail extensive SAR studies focused solely on variations of the diphenyl phosphate structure itself in relation to its toxicity, it highlights the importance of SAR in understanding the biological effects of related organophosphorus compounds and metabolites oecd.orgresearchgate.netfrontiersin.org. DPhP is a key metabolite of TPhP and other APEs, and comparisons of the toxicity of DPhP and its parent compounds contribute to SAR understanding within the broader class of APEs nih.govresearchgate.netresearchgate.net. For instance, the finding that DPhP is less cytotoxic than TPhP in chicken embryonic hepatocytes but alters more gene transcripts suggests differences in their mechanisms of action related to their structural differences researchgate.net. SAR is a fundamental principle in toxicology and drug design, used to identify molecular features contributing to toxicity or biological activity oecd.orgepa.gov.
Quantitative Structure-Activity Relationship (QSAR) Predictions
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their physicochemical properties and structural descriptors epa.govnih.govlu.se. QSAR models can be used for predicting various toxic endpoints, including acute and chronic systemic toxicity nih.goveuropa.eu. While the provided search results discuss the application of QSAR in predicting the toxicity of various chemical classes, including organophosphates and polybrominated diphenyl ethers (PBDEs), specific QSAR models developed specifically for predicting the toxicity of Diphenyl phosphate were not explicitly detailed nih.govlu.seeuropa.euresearchgate.net. However, the principles of QSAR are applicable to DPhP, and such models could potentially be developed or used to predict its toxicity based on its structural characteristics and comparison with structurally related compounds with known toxicity data epa.govnih.gov. QSAR models can aid in prioritizing chemicals for further testing and provide insights into potential modes of action epa.govnih.gov.
Data Tables
Based on the search results, a summary of some key findings in mammalian and cell-based models can be presented in a table format.
| Model System | Exposure Details | Observed Effect | Reference |
| Mice (postnatal) | 2 µ g/day DPhP (subcutaneous, 10 days) | Adverse effects on lipid metabolism | nih.gov |
| Mice (postnatal) | 200 µ g/day DPhP (subcutaneous, 10 days) | Decrease in metabolites related to pyruvate metabolism and TCA cycle | nih.gov |
| Mice (adult, neonatal exposure) | TPhP and DPhP exposure | Sex- and dose-dependent metabolic disruptions | medchemexpress.com |
| Mice | 600 mg/kg DPhP | More acutely toxic than 600 mg/kg TPhP | nih.gov |
| Mice | 0.1 mg/mL DPhP (drinking water, chronic) | Reduction in fatty acid catabolic processes (acylcarnitine, mitochondrial β-oxidation), lower PPARα gene expression | nih.gov |
| Zebrafish (life cycle) | 35.6 μg/L DPhP (120 days) | Reduced body mass and length (males only) | figshare.com |
| Zebrafish (life cycle) | 35.6 μg/L DPhP (120 days) | Inhibition of oxidative phosphorylation, down-regulation of fatty acid oxidation, up-regulation of phosphatidylcholine degradation (males) | figshare.com |
| Chicken Embryonic Hepatocytes | Up to 1000 µM DPhP | Less cytotoxic than TPhP; altered more gene transcripts than TPhP | researchgate.net |
Analytical Methodologies for Diphenyl Phosphate
Detection in Environmental Matrices
Diphenyl phosphate (B84403) is a known metabolite of several aryl-organophosphate flame retardants and is also used as a chemical additive itself. nih.gov Its presence in indoor dust is a significant indicator of environmental contamination and a potential pathway for human exposure.
A study focusing on indoor dust from Spain and the Netherlands detected DPP in all analyzed samples, with concentrations ranging from 106 to 79,661 ng/g. nih.govuco.es The strong correlation between DPP and triphenyl phosphate (TPHP) levels in these samples suggests that DPP is often present as a degradation product of TPHP or other related flame retardants. nih.govuco.es The analysis of environmental samples like dust typically involves extraction followed by sensitive chromatographic techniques to accurately quantify the levels of DPP. uco.es
Detection in Biological Samples (Human Urine, Blood Plasma, Adipose Tissue)
The analysis of DPP in human biological samples is crucial for biomonitoring and understanding the extent of human exposure to its parent compounds.
Human Urine: Urine is the most common matrix for assessing exposure to organophosphate flame retardants due to the relatively rapid metabolism and excretion of these compounds. nih.govnih.gov Diphenyl phosphate is a major metabolite and a frequently used biomarker for exposure to aryl-PFRs. nih.gov Methods have been developed to quantify DPP in human urine with high sensitivity. For instance, one method reported a detection limit of 204 pg/mL in urine. nih.gov Another high-throughput method for quantifying nine related compounds in a small volume of urine (0.4 mL) reported detection limits ranging from 0.05 to 0.16 ng/mL. nih.gov
Blood Plasma: While less common than urine analysis, methods for detecting DPP and other organophosphate flame retardants in blood plasma have also been established. These methods are important for understanding the distribution and concentration of these compounds within the body.
Adipose Tissue: Adipose tissue can serve as a long-term reservoir for lipophilic compounds. Analytical methods have been applied to detect organophosphate flame retardants and their metabolites, including DPP, in human adipose tissue, providing insights into cumulative exposure over time. nih.gov
Chromatographic Techniques
Chromatography is the cornerstone of analytical methodologies for separating and quantifying diphenyl phosphate from complex sample matrices.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of DPP. sielc.comsielc.com It offers versatility in separation mechanisms and compatibility with various sensitive detectors.
Reverse-phase (RP) HPLC is a common approach for separating DPP. sielc.comsielc.com Methods often utilize C8 or C18 columns. nih.govnih.gov For instance, a ZORBAX Eclipse XDB-C8 column has been used for chromatographic separation. nih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous component, which may be modified with acids like phosphoric or formic acid to improve peak shape and resolution. sielc.comsielc.com
Detection Methods:
Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD): These are universal detectors that can be used for the analysis of DPP, particularly when mass spectrometry is not available. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of diphenyl phosphate and other organophosphate flame retardants. nih.gov This method is particularly suitable for volatile and thermally stable compounds. For complex samples, tandem mass spectrometry (GC-MS/MS) can be employed to enhance selectivity and sensitivity. calstate.edu
For the analysis of phosphorus-specific compounds in human plasma, a technique involving Solid-Phase Microextraction (SPME) has been utilized. nih.gov This method is followed by gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) or high-resolution time-of-flight mass spectrometry (GC-TOF-MS) for highly sensitive and specific detection. nih.gov
Sample Preparation and Extraction Methods
Effective sample preparation is a critical step to isolate diphenyl phosphate from the sample matrix and remove interfering substances before chromatographic analysis.
Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and concentration of DPP from biological samples like urine. nih.govnih.gov Mixed-mode anion exchange SPE cartridges are particularly effective for extracting DPP and its metabolites. nih.gov An automated off-line SPE system can be used to achieve high-throughput analysis of up to 96 samples per day. nih.gov
Enzymatic Hydrolysis: In urine samples, DPP may be present as conjugates. An enzymatic hydrolysis step is often included in the sample preparation protocol to cleave these conjugates and measure the total DPP concentration. nih.gov
Salting-out Extraction: For environmental matrices like dust, a salting-out extraction with acetonitrile and an aqueous solution of ammonium (B1175870) acetate (B1210297) has been successfully employed. uco.es
Dispersive SPE: Following extraction, a dispersive SPE cleanup step using a combination of sorbents like MgSO4, PSA, C18, and GCB can be used to remove interfering matrix components from dust extracts. uco.es
Interactive Data Table: Analytical Methods for Diphenyl Phosphate
| Technique | Matrix | Detection Method | Key Findings/Parameters |
|---|---|---|---|
| HPLC-MS/MS | Human Urine | ESI | Method detection limit of 204 pg/mL for DPP. nih.gov |
| HPLC-MS/MS | Human Urine | ESI | High-throughput method with detection limits of 0.05-0.16 ng/mL. nih.gov |
| LC-MS/MS | Indoor Dust | ESI | Detected DPP in all samples (106-79,661 ng/g). nih.govuco.es |
| GC-MS | Polymer Extracts | MS, PND | LODs in polymer extracts range from 180 µg g⁻¹ (TPP) to 670 µg g⁻¹ (BDP) on GC/PND and from 75 µg g⁻¹ (TPPO) to 780 µg g⁻¹ (BDP) on GC/MS. nih.gov |
Application and Industrial Relevance of Diphenyl Phosphate
Role as a Chemical Intermediate
Diphenyl phosphate (B84403) serves as a crucial precursor in the synthesis of other organophosphate compounds. It is utilized in the manufacture of various phosphate esters, which are then employed in a range of industrial applications. fishersci.comindustrialchemicals.gov.au For instance, DPP is a starting material for producing triaryl phosphates such as:
Triphenyl phosphate (TPP) fishersci.comindustrialchemicals.gov.au
Cresyl diphenyl phosphate (CDP) fishersci.comindustrialchemicals.gov.au
Trixylenyl phosphate fishersci.comindustrialchemicals.gov.au
Isodecyl diphenyl phosphate fishersci.comindustrialchemicals.gov.au
These resulting compounds are widely used as flame retardants and plasticizers in their own right. fishersci.com Beyond the synthesis of other flame retardants, diphenyl phosphate is also used as an intermediate in the production of certain pharmaceuticals and as a catalyst in specific polymerization processes, such as the ring-opening polymerization of lactones and the cationic polymerization of isobutyl vinyl ether. industrialchemicals.gov.auchemimpex.com
Use in Flame Retardant Formulations
One of the most prominent applications of diphenyl phosphate and its derivatives is as a halogen-free flame retardant. wikipedia.org These compounds are incorporated into various polymers to reduce their flammability, enhancing the safety of products used in the electronics, automotive, and construction industries. chemimpex.com They are particularly valued in engineering plastics and their blends. wikipedia.org Organophosphorus flame retardants are recognized for offering the dual benefits of flame retardancy and plasticization. eastop-chem.com
Phosphorus-based flame retardants like diphenyl phosphate can exert their fire-retardant effects through actions in both the gaseous and condensed (solid) phases of a burning polymer. eastop-chem.comnih.gov The specific mechanism can vary depending on the chemical structure of the flame retardant and its interaction with the polymer matrix. nih.govmdpi.com
Condensed Phase Action: During combustion, the flame retardant can decompose to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer chains. This process enhances the formation of a stable, insulating layer of char on the material's surface. eastop-chem.commdpi.com This char layer acts as a physical barrier, limiting the flow of heat to the underlying polymer and restricting the release of flammable volatile gases into the flame zone. mdpi.com
Gas Phase Action: Some phosphorus-containing compounds can volatilize during combustion. In the gas phase, they thermally decompose to generate phosphorus-containing radicals, such as PO•. eastop-chem.com These radicals are highly reactive and function as flame inhibitors by scavenging the high-energy hydrogen (H•) and hydroxyl (HO•) radicals that are essential for sustaining the combustion chain reaction. eastop-chem.com This interruption of the chemical reactions in the flame reduces its intensity and propagation.
The efficiency and dominant mode of action (condensed vs. gas phase) depend on the specific phosphate ester and the polymer it is blended with. nih.govmdpi.com
PC/ABS blends are widely used engineering thermoplastics valued for their balance of toughness, heat resistance, and processability. mdpi.com However, they are inherently flammable. Aromatic phosphate esters derived from diphenyl phosphate, such as Bisphenol A bis(diphenyl phosphate) (BDP), are highly effective flame retardants for these blends. wikipedia.orgeastop-chem.commdpi.com
The addition of these flame retardants significantly improves the fire safety of PC/ABS materials. Research on a related compound, bisphenol AP bis(diphenyl phosphate) (BAPDP), demonstrated that incorporating it into PC/ABS can achieve high flame retardancy ratings. For example, a blend with 20% BAPDP by weight achieved a UL-94 V-0 rating, which is critical for applications in electronic casings. mdpi.comresearchgate.net While improving fire resistance, these additives can also act as plasticizers, which may affect the material's thermal properties, such as the heat distortion temperature (HDT). mdpi.com However, studies have shown that BAPDP has a less detrimental effect on the HDT of PC/ABS compared to other commercial flame retardants like Resorcinol (B1680541) bis(diphenyl phosphate) (RDP). mdpi.comresearchgate.net
| Property | PC/ABS (Neat) | PC/ABS + 20 wt% BAPDP |
| Limiting Oxygen Index (LOI) | - | 25.4% |
| UL-94 Rating (Vertical Burn) | - | V-0 |
| Heat Distortion Temperature (HDT) | - | 72.6 °C |
| Data derived from studies on Bisphenol AP bis(diphenyl phosphate) (BAPDP), a derivative of diphenyl phosphate. mdpi.comresearchgate.net |
Application as a Plasticizer
Diphenyl phosphate and its derivatives, such as cresyl diphenyl phosphate and 2-ethylhexyl diphenyl phosphate, are widely employed as plasticizers. chemimpex.comconnectchemicals.comwikipedia.org Plasticizers are additives that are incorporated into polymers to increase their flexibility, workability, and durability. chemimpex.comspecialchem.com These phosphate esters are particularly useful in polymers like polyvinyl chloride (PVC), polyurethanes, and cellulosic plastics. green-mountainchem.com Their dual functionality as both a plasticizer and a flame retardant makes them highly valuable in applications where both properties are required. eastop-chem.com
The primary function of a plasticizer is to lower the glass transition temperature (Tg) of a polymer, transitioning it from a rigid, brittle state to a more flexible and ductile one at room temperature. specialchem.com By embedding themselves between the polymer chains, diphenyl phosphate-based plasticizers increase the intermolecular spacing, which allows the chains to move more freely past one another. mdpi.com
This increased mobility of the polymer chains leads to several improvements in material properties:
Cold Resistance: Certain phosphate plasticizers, such as 2-ethylhexyl diphenyl phosphate, are known to impart good low-temperature properties. This means the plasticized material retains its flexibility and resists becoming brittle even at reduced temperatures, expanding its operational range for outdoor or refrigerated applications.
Compatibility with Engineering Plastics (PC, PA)
Diphenyl phosphate and its derivatives are frequently employed as flame retardants in engineering plastics, particularly in blends of polycarbonate (PC) and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). The compatibility of these additives is crucial as it influences the mechanical and thermal properties of the final product.
The thermal stability of PC/ABS blends is also influenced by the addition of diphenyl phosphate derivatives. While the initial decomposition temperature might be slightly lowered due to the earlier decomposition of the phosphate compound, the char yield at higher temperatures is significantly increased. This charring ability is a key aspect of its flame retardant mechanism in the condensed phase.
With regard to polyamides (PA), chemical resistance data for PA66 indicates fair to good compatibility with phosphate esters. The specific impact on mechanical properties depends on the formulation and the presence of other additives like reinforcements. For instance, glass fiber reinforcement in polyamides can reduce resistance to bases, and the interaction with acidic additives like phosphate esters needs to be carefully evaluated.
Table 1: Effect of Bisphenol AP bis(diphenyl phosphate) (BAPDP) on Mechanical Properties of PC/ABS
| Property | PC/ABS (Neat) | PC/ABS with 15 wt% BAPDP |
| Tensile Strength (MPa) | 63.9 ± 1.9 | 52.6 ± 1.3 |
| Flexural Strength (MPa) | 93.4 ± 1.2 | 83.1 ± 0.8 |
| Notched Impact Strength (kJ/m²) | 25.5 ± 2.8 | 10.6 ± 0.8 |
Use in PVC and other Polymers
In polyvinyl chloride (PVC) formulations, diphenyl phosphate and its derivatives serve as flame-retardant plasticizers. The inherent chlorine content of PVC provides some level of fire resistance, but the addition of plasticizers, necessary for flexible PVC products, often increases flammability. Phosphate esters counteract this effect.
Triaryl phosphates are recognized for their utility as both plasticizers and flame retardants in PVC. Derivatives such as isodecyl diphenyl phosphate and octyl diphenyl phosphate are used in various PVC applications, including automotive seating, flooring, and wire and cable insulation. These partially aliphatic phosphates offer a balance of plasticizing efficiency and flame retardancy, often with the added benefit of lower smoke evolution during combustion compared to fully aromatic phosphates. The use of these additives helps flexible PVC formulations meet stringent fire safety standards.
Beyond PVC, diphenyl phosphate derivatives are utilized in other polymers. For example, they are incorporated into blends of polyphenylene oxide and high impact polystyrene (PPO/HIPS). Bisphenol A bis(diphenyl phosphate) (BDP) is a halogen-free flame retardant that can be used as a plasticizer in such engineering plastics, valued for its low volatility, and excellent hydrolytic and thermal stability. novistachem.com
Other Industrial Applications
The utility of diphenyl phosphate extends beyond its role in common thermoplastics. Its chemical properties lend it to applications in lubricants, coatings, and catalysis.
Phosphate esters are a key class of synthetic, non-aqueous, fire-resistant basestocks used in hydraulic systems, turbines, and compressors. microtonano.com Their high ignition temperatures, excellent oxidation stability, and low vapor pressures make them inherently fire-resistant. microtonano.com Formulations for fire-resistant hydraulic oils may include various phosphate esters, such as cresyl diphenyl phosphate and octyl diphenyl phosphate, in combination with a petroleum lubricating base oil and other performance enhancers. google.com
In addition to their role as base stocks, organophosphate esters are used as anti-wear additives in lubricants. precisionlubrication.com Additives like zinc dialkyldithiophosphates (ZDDP) are widely used to form a protective film on metal surfaces, reducing wear under boundary lubrication conditions. precisionlubrication.com The mechanism involves a chemical reaction with the metal surface to create a durable layer that minimizes metal-to-metal contact and friction. precisionlubrication.com
In the coatings industry, phosphate-based compounds are utilized to enhance adhesion and corrosion resistance, particularly on metallic substrates. specialchem.comspecialchem.com Phosphate ester adhesion promoters can improve the bond of both water-borne and solvent-borne coatings to metals like steel, aluminum, and zinc alloys. lubrizol.com The acidic nature of the phosphate group is thought to interact with the metal surface, creating a strong interface between the substrate and the coating. specialchem.com
Diphenyl phosphate derivatives also find application in adhesive formulations. For instance, a bio-based flame retardant for epoxy adhesives, cardanyl diphenylphosphate (CDPP), has been synthesized from cardanol (B1251761) and diphenyl phosphoryl chloride. nih.gov The addition of this compound to an epoxy resin was found to not only improve the flame retardancy but also enhance the adhesion properties, as measured by lap shear strength. nih.gov This dual functionality is attributed to the presence of the phosphorus components. nih.gov
Diphenyl phosphate is identified as an industrial catalyst. nih.gov While its most extensively documented catalytic role is in polymerization, it also serves as a catalyst in other chemical syntheses. For example, the synthesis of diphenolic acid, a potential replacement for bisphenol A, involves the condensation reaction between phenol (B47542) and levulinic acid, which is catalyzed by a Brønsted acid. While homogeneous mineral acids are often used, research has explored various acidic catalysts for this process. nih.gov
Diphenyl phosphate (DPP) has emerged as an efficient acidic organocatalyst for the controlled/living ring-opening polymerization (ROP) of cyclic monomers, particularly cyclic carbonates like trimethylene carbonate (TMC). researchgate.netsci-hub.se This method avoids the use of metal-based catalysts, which can be a source of contamination in the final polymer, a crucial consideration for biomedical applications.
The DPP-catalyzed ROP of cyclic carbonates proceeds via an activated monomer mechanism. The acidic proton of DPP is believed to activate the carbonyl group of the cyclic carbonate, making it more susceptible to nucleophilic attack by an initiator, typically an alcohol. This process allows for the synthesis of polycarbonates with well-defined molecular weights and narrow polydispersity indices.
The versatility of this catalytic system is demonstrated by its ability to facilitate the synthesis of various polymer architectures, including:
Block copolymers: Sequential polymerization of different cyclic monomers, such as trimethylene carbonate and ε-caprolactone, can be achieved to produce block copolymers like poly(trimethylene carbonate)-block-poly(ε-caprolactone). researchgate.net
End-functionalized polymers: The use of functional initiators in the polymerization process allows for the introduction of specific functionalities at the polymer chain ends. researchgate.net
Macrocyclic polymers: Through specific synthetic strategies involving the functionalized polymers obtained from DPP-catalyzed ROP, macrocyclic polycarbonates can be synthesized. researchgate.net
The controlled nature of the polymerization allows for precise control over the polymer's final properties, making DPP a valuable tool in the field of polymer chemistry.
Computational and Theoretical Studies on Diphenyl Phosphate
Molecular Docking and Binding Interactions with Biological Receptors
Molecular docking studies are employed to predict the binding affinity and interaction modes of diphenyl phosphate (B84403) and its related compounds with biological receptors. These studies help to elucidate the potential mechanisms of action, particularly concerning endocrine disruption.
For instance, molecular docking has been used to investigate the binding of organophosphate flame retardant metabolites, including DPHP, with human estrogen receptors (ER) and mineralocorticoid receptors (MR). DPHP has shown favorable binding interactions with the mineralocorticoid receptor, primarily through hydrophobic interactions with key residues such as Leu772, Leu766, Leu769, Trp806, Leu810, Ser811, Phe829, Met852, Phe941, Val954, and Phe956. acs.org Additionally, π–π stacking interactions involving residues Phe829 and Phe941 have been observed, contributing to the stabilization of the DPHP-MR complex. acs.org
Studies on 2-ethylhexyl diphenyl phosphate (EHDPP), a related compound metabolized to DPHP, have also utilized molecular docking to understand its interactions with human ERα and ERβ. These studies indicate that Pi-Pi stacking, hydrogen bonds, and hydrophobic bonds are the primary forces stabilizing the interactions between EHDPP and the binding pockets of these receptors. nih.gov
Molecular docking has also been applied to study the binding of cyclic diphenyl phosphonates, a class of compounds structurally related to diphenyl phosphate, with DNA gyrase to understand their potential as antibacterial agents. mdpi.com These studies can provide a molecular basis for the potency and selectivity of such compounds. mdpi.com
Quantum Chemical Calculations of Metabolic Pathways
Quantum chemical calculations are powerful tools for investigating the mechanisms and energetics of chemical reactions, including the metabolic transformation of organic compounds like diphenyl phosphate precursors.
Quantum chemical calculations have been used to study the metabolic mechanism of triphenyl phosphate (TPHP), which is metabolized to DPHP, by cytochromes P450 (CYP). nih.govacs.org These calculations have revealed that the dominant reaction channel involves the O-addition of Compound I (an iron IV-oxo heme cation radical) onto the aromatic ring of TPHP. nih.govacs.org This is followed by a hydrogen-shuttle mechanism leading to the formation of ortho-hydroxy-TPHP as the main monohydroxylated metabolite. nih.govacs.org Subsequent reactions, such as H-abstraction–OH-rebound, yield quinol intermediates that can be further metabolized into dihydroxy-TPHP or evolve into DPHP through ipso-substitution and protonation. nih.govacs.org
Density functional theory (DFT) calculations have also been employed to clarify the CYP-catalyzed biotransformation of various organophosphorus flame retardants, including those that can produce diester metabolites like DPHP. mdpi.com These calculations show that the reaction mechanism typically involves Cα-hydroxylation and O-dealkylation steps. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions over time. These simulations can reveal the flexibility of molecules, the stability of protein-ligand complexes, and the pathways of molecular processes.
MD simulations have been used in conjunction with molecular docking and density functional theory to investigate the binding and interactions of OPFR metabolites, including DPHP, with human estrogen and mineralocorticoid receptors. researchgate.net These simulations can show the formation of stable complexes and reveal the atomic fluctuations within these complexes. researchgate.net Binding free energy analysis from MD simulations can further indicate favorable interactions between the metabolites and their target receptors. researchgate.net
MD simulations have also been applied to study the dynamics of organophosphate guest encapsulation in coordination cages, where diphenylphosphate has been used as a guest molecule. rsc.orgrsc.org These simulations, often analyzed using Markov state models (MSM), can reveal the dynamic nature of the bound state and characterize the pathways for guest binding and release, highlighting the different types of interactions involved. rsc.orgrsc.org
Furthermore, molecular dynamics simulations have been used to study the interactions between degrading enzymes, such as alkaline phosphatase and cytochrome P450, and organophosphate esters, including isodecyl diphenyl phosphate (IDDP), a compound structurally related to DPHP. nih.gov These simulations can provide insights into the binding capacity and site preferences of these enzymes, contributing to the understanding of metabolic pathways. nih.gov
In Silico Prediction of Biological Effects and Health Risks
In silico methods, including quantitative structure-activity relationships (QSAR) and other computational models, are used to predict the potential biological effects and health risks of chemical compounds based on their molecular structures.
In silico toxicity prediction, often combined with molecular docking, has been used to assess the potential toxicities of transformation products of organophosphorus flame retardants like EHDPP, which can be metabolized to DPHP. acs.org These predictions can indicate whether metabolites are likely to cause higher toxicities than the parent compounds. acs.org
Computational toxicology tools, such as molecular docking and molecular dynamics simulations, are also used to predict the interactions of compounds like isodecyl diphenyl phosphate with biological targets, aiding in the understanding of their mechanisms of action.
While specific in silico predictions focusing solely on the health risks of DPHP are less extensively documented compared to its precursors or related compounds, the approaches used for other organophosphate esters are applicable. These methods can predict various toxicological endpoints, including endocrine disruption, neurotoxicity, and developmental effects, based on structural features and predicted interactions with biological molecules. mdpi.comfrontiersin.org For example, DPHP has been shown to disrupt pathways related to mitochondrial function and heme biosynthesis in zebrafish embryos, an effect observed through experimental studies and potentially predictable using in silico methods targeting these pathways. acs.org
Computational Modeling for Environmental Distribution
Computational models are used to predict the environmental fate and distribution of chemical substances based on their physicochemical properties and environmental parameters.
Generic level III fugacity models are commonly used to study the potential environmental distribution of chemicals like isodecyl diphenyl phosphate and cresyl diphenyl phosphate, which are structurally related to DPHP. service.gov.ukservice.gov.uk These models divide the environment into compartments such as air, water, soil, and sediment and predict the steady-state distribution of a substance based on its release rate and properties like vapor pressure, water solubility, and Log Kow. service.gov.ukservice.gov.uk
While specific fugacity modeling results for diphenyl phosphate itself were not prominently found in the search results, the principles and methodologies applied to related organophosphate esters are relevant. Estimated data suggest that DPHP is more water soluble and less lipophilic than TPHP, which would influence its distribution in environmental compartments compared to its precursor. industrialchemicals.gov.au Computational models can utilize these properties to predict the partitioning of DPHP in the environment, indicating its potential to be present in water, soil, or sediment. service.gov.ukservice.gov.uk
Risk Assessment and Regulatory Considerations for Diphenyl Phosphate
Environmental Risk Assessment
The environmental risk assessment of diphenyl phosphate (B84403) considers its fate, persistence, and toxicity in various environmental compartments such as water, soil, and sediment. DPHP is more water-soluble and less lipophilic than its precursor, TPHP. industrialchemicals.gov.au Based on estimated data and its nature as an ionized chemical, DPHP is expected to predominantly transfer to or remain in the water compartment when released into the environment. industrialchemicals.gov.au
While specific biodegradation data for DPHP in water or soil are limited, it is assumed to be readily biodegradable in these compartments, partly based on the ready biodegradability of TPHP, which hydrolyzes to form DPHP. industrialchemicals.gov.au However, some studies suggest that certain aryl phosphates, including those that break down into DPHP, may not be readily biodegradable. oecd.org When deposited on ammonium (B1175870) sulfate (B86663) particles, the half-life of DPHP was found to be between 2.1 and 5.3 days. industrialchemicals.gov.au
Ecotoxicity data for DPHP indicate potential risks to aquatic organisms. Studies have shown that DPHP can pose an environmental risk to aquatic ecosystems if released into the environment. researchgate.net For instance, the acute 96-hour LC50 for DPHP on zebrafish embryos was determined to be 50.0 ± 7.1 mg/L. researchgate.net While some studies suggest minimal acute toxicity at certain concentrations, others indicate that exposure to DPHP could result in developmental toxicity, endocrine disruption, and cardiotoxicity in aquatic life. researchgate.net Chronic, low-level exposure to DPHP has been shown to retard growth in male zebrafish by inhibiting energy output. usask.ca The predicted no effect concentration (PNEC) for aquatic organisms has been calculated based on toxicity data, and while some assessments suggest the predicted environmental concentration is lower than the PNEC, indicating a low potential risk, the toxicity to algae, fish, and daphnids has been noted. oecd.org
The sorption behavior of DPHP onto surficial sediments, including clay-rich soils and sandy sediment, has been reported as low compared to other aryl phosphates, with an average log KOC value of 2.30 ± 0.42. researchgate.netnih.gov This low sorption suggests that the transport of DPHP in groundwater could be rapid. researchgate.netnih.gov
While TPHP is classified as toxic to aquatic organisms, DPHP is not classified for long-term hazard based on available acute endpoints and its assumed rapid degradability and low potential for bioaccumulation. industrialchemicals.gov.au However, the ubiquitous presence and potential toxicity of related compounds like 2-ethylhexyl diphenyl phosphate (EHDPP) in the environment have raised significant concerns. nih.gov
Human Health Risk Assessment
Human exposure to diphenyl phosphate is widespread, primarily occurring through the metabolism of triphenyl phosphate and other aryl phosphate flame retardants. industrialchemicals.gov.auscbt.comnih.gov DPHP has been detected in various human biological samples, including urine, indicating systemic exposure. nih.gov Exposure can occur through different pathways, including dermal absorption, ingestion, and inhalation. esr.cri.nz
Studies investigating the health effects of DPHP are emerging, with some research indicating potential concerns. While DPHP was less cytotoxic than TPHP in chicken embryonic hepatocyte cultures, it altered more gene transcripts. nih.govresearchgate.net Some investigations suggest that DPHP may be related to certain health problems in humans and animals. researchgate.net Limited evidence suggests that repeated or long-term occupational exposure may produce cumulative health effects involving organs or biochemical systems. scbt.com
Risk assessments for related organophosphate esters in urban environments have evaluated both carcinogenic and non-carcinogenic risks. pjoes.com While specific risk assessment values for DPHP itself can be limited, the presence of OPEs and their metabolites, including DPHP, in various environmental media and human samples highlights the need for thorough human health risk assessment. scbt.compjoes.com Data gaps exist in the toxicology profile of related compounds, and ongoing authoritative reviews are recommended to provide a more thorough evaluation of chronic, low-dose effects. esr.cri.nz
Occupational Exposure and Safety
Occupational exposure to diphenyl phosphate can occur, particularly in industrial settings where it is manufactured or used as an intermediate or additive. industrialchemicals.gov.au While production in closed systems may limit exposure, inhalation is considered a potential main route of exposure. oecd.org Measured concentrations in production facilities have been reported, and these levels are used to estimate potential daily intake for workers. oecd.org
Safety data sheets for DPHP provide information on handling and storage to minimize occupational exposure. Recommended practices include avoiding all personal contact, including inhalation, and wearing protective clothing when there is a risk of exposure. scbt.com In case of inhalation of dusts generated during handling, which can be damaging, appropriate respiratory protection may be necessary, although under normal use conditions, no protective equipment might be needed unless exposure limits are exceeded or irritation occurs. scbt.comharwick.com
Personal protective equipment such as safety glasses with side shields or chemical goggles, and suitable gloves (e.g., nitrile rubber, neoprene) are recommended for handling DPHP. scbt.comharwick.comfishersci.se Good industrial hygiene practices, such as washing hands before breaks and after handling the product, are also crucial. harwick.comfishersci.se Limited evidence suggests that repeated or long-term occupational exposure may produce cumulative health effects. scbt.com
Specific occupational exposure limits for diphenyl phosphate may vary by region. Some jurisdictions list occupational exposure limits for "Particles (Insoluble or Poorly Soluble) Not Otherwise Classified," which could apply to DPHP dust. scbt.com
Regulatory Oversight and Emerging Contaminant Status
Diphenyl phosphate, along with its precursor TPHP and other related organophosphate esters, is increasingly recognized as an emerging environmental contaminant. scbt.comresearchgate.netusask.cacanada.ca This status is due to its widespread occurrence in environmental matrices and human samples, coupled with growing concerns about its potential environmental and health impacts. scbt.comnih.govresearchgate.netcanada.ca
Regulatory oversight for DPHP is evolving. While the use of TPHP and DPHP may not be subject to specific national environmental regulations in all regions, they are being evaluated by regulatory bodies. industrialchemicals.gov.au For instance, in Australia, the environmental risks associated with the industrial uses of TPHP and DPHP have been evaluated, and the identified environmental risks are considered manageable within existing risk management frameworks, provided all requirements under relevant legislation are met. industrialchemicals.gov.au In Canada, aryl OPs, including those that degrade to DPHP, are considered to have high toxicity to aquatic organisms and are undergoing risk management scope assessments. canada.ca
TPHP and DPHP are not currently identified as persistent organic pollutants (POPs) by international bodies like the United Nations. industrialchemicals.gov.au However, their ubiquitous presence and potential for adverse effects are driving increased monitoring and assessment efforts. scbt.comcanada.ca The classification and labeling of DPHP according to systems like the Globally Harmonized System (GHS) for environmental hazards are also being considered. industrialchemicals.gov.au
Data Gaps and Future Research Needs
Despite the growing body of research on diphenyl phosphate and other organophosphate esters, several data gaps remain, particularly concerning a comprehensive understanding of its risks. industrialchemicals.gov.auesr.cri.nzharwick.comnih.gov
Key data gaps and future research needs include:
More specific and comprehensive data on the biodegradation of DPHP in various environmental compartments, such as water and soil, are needed to accurately assess its persistence. industrialchemicals.gov.au
Further research is required to fully understand the long-term and chronic health effects of low-dose exposure to DPHP in humans. esr.cri.nz
Detailed toxicological studies specifically on DPHP are needed, as much of the current understanding is inferred from studies on its precursor TPHP or other related OPEs. nih.gov
Information on potential additive or synergistic effects of exposure to DPHP in combination with other chemicals is limited.
More extensive monitoring data from diverse environmental matrices and geographical locations are needed to better characterize the extent of DPHP contamination globally. canada.ca
Further investigation into the potential endocrine disruption and developmental toxicity effects of DPHP is warranted. industrialchemicals.gov.auresearchgate.net
Specific occupational exposure limits and detailed safety protocols tailored to DPHP handling in various industrial settings would be beneficial. scbt.comharwick.com
Research into effective remediation strategies for DPHP in contaminated environmental matrices is needed.
Addressing these data gaps through future research is crucial for conducting more accurate risk assessments and developing effective strategies to mitigate potential environmental and human health impacts associated with diphenyl phosphate.
Future Directions in Diphenyl Phosphate Research
Development of Novel Remediation and Degradation Technologies
Research into effective strategies for the remediation and degradation of diphenyl phosphate (B84403) in various environmental compartments is a critical future direction. Given that DPhP is a degradation product of other OPEs and is also directly used, its presence in soil and water necessitates efficient removal methods. usask.caresearchgate.net
Bioremediation, particularly microbial biodegradation, shows promise as an environmentally friendly approach for breaking down pollutants like flame retardants in soil. mdpi.com Future research could explore identifying and utilizing microbial strains with enhanced capabilities for degrading DPhP. researchgate.net Advanced oxidation processes (AOPs) are also increasingly applied in water and wastewater treatment and could be investigated for their effectiveness in degrading DPhP. researchgate.net Developing a quantitative mechanistic understanding of degradation pathways is crucial for improving aqueous electrocatalytic destruction of organohalogens, a principle that could be extended to organophosphates like DPhP. researchgate.net
Advanced Analytical Techniques for Trace Level Detection
Accurate and sensitive detection of diphenyl phosphate at trace levels in complex environmental and biological matrices is essential for monitoring exposure and assessing risk. While existing analytical methods for OPEs and their metabolites, including DPhP, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are well-developed, challenges remain in simultaneously quantifying all major metabolites and requiring relatively large sample volumes. nih.govmdpi.com
Future research is needed to develop more definitive analytical techniques. researchgate.net This includes improving methods for concurrent quantification of various organophosphate biomarkers in human urine, which would be valuable for large-scale general population studies. nih.gov Advancements in mass spectrometry and chromatography are continuously evolving, with a growing emphasis on detecting minuscule amounts of residues. rsc.org Emerging technologies like Ambient Mass Spectrometry (AMS) and Raman Spectroscopy show promise for rapid, sensitive, and selective detection of trace compounds in various environments. rsc.org
Long-Term Ecological and Human Health Impact Studies
While some studies have begun to investigate the potential adverse effects of DPhP, particularly at environmentally relevant concentrations, more comprehensive long-term ecological and human health impact studies are needed. usask.caacs.orgresearchgate.netnih.gov
Research has indicated that chronic, low-level exposure to DPhP can lead to adverse outcomes in aquatic organisms, such as inhibiting growth and energy metabolism in male zebrafish. usask.caacs.orgnih.gov DPhP has also been pointed out in relation to some health problems in humans and animals and has the potential to harm aquatic ecosystems. researchgate.net Studies have inferred that DPhP may pose an environmental risk to aquatic ecosystems if released into the environment, and there are concerns regarding its potential impact on groundwater and near-surface environments due to its low sorption onto surficial materials, suggesting rapid transport in groundwater. researchgate.net
Future research should focus on understanding the full spectrum of potential health hazards associated with chronic exposure to DPhP at environmentally realistic concentrations, which is currently poorly characterized. usask.canih.gov This includes investigating potential developmental toxicity, endocrine disruption, and cardiotoxicity. researchgate.net Further research should also prioritize ecological behavior, contaminant monitoring, toxicity evaluation, and ecological impact assessment to effectively address soil contamination. mdpi.com
Sustainable Synthesis and Application Alternatives
Given the concerns surrounding the environmental persistence and potential toxicity of some organophosphate flame retardants and plasticizers, research into sustainable synthesis methods and safer application alternatives for compounds like diphenyl phosphate is a crucial future direction. bme.hunih.gov
Developing new, green alternatives to existing synthesis methods is indispensable, as current methods often apply harmful and toxic reagents. bme.hu A green chemistry approach can be utilized by replacing harmful reagents and increasing the atom economy of reactions. bme.hu Research is exploring alternative pathways for synthesizing phosphorus-containing flame retardants, for instance, through the addition reaction of phosphorus pentoxide and alcohols. bme.hu
While some aryl phosphates like triphenyl phosphate have been considered as potential substitutes for brominated flame retardants, it is imperative to ensure that these substitutes are not more persistent, bioaccumulative, or toxic. nih.gov Future research should focus on designing and synthesizing novel phosphorus-based compounds with improved environmental profiles and reduced toxicity while maintaining desired functional properties. The development of sustainable materials from renewable resources for applications like flame-retardant coatings is also being explored, which could potentially lead to alternatives to traditional phosphate-based additives. sci-hub.se
Integrated Omics Approaches in Toxicological Studies
Integrated omics approaches, such as metabolomics, transcriptomics, proteomics, and lipidomics, are powerful tools for investigating the toxicological mechanisms of compounds like diphenyl phosphate at a molecular level. usask.canih.govacs.orgnih.govmdpi.com
These techniques enable the detection of molecular changes at very low doses and can help identify toxicity mechanisms at different levels of molecular organization. mdpi.com Integrated dual-omics analysis (metabolomics and transcriptomics) has already been used to reveal predominant toxicological mechanisms of DPhP exposure, such as the inhibition of oxidative phosphorylation and the down-regulation of fatty acid oxidation. usask.caacs.orgnih.gov
Future research should continue to leverage multi-omics strategies to deepen the understanding of DPhP toxicity mechanisms and link different layers of molecular organization to adverse outcomes. mdpi.com This includes applying these techniques to assess toxicity at environmentally relevant concentrations and exploring effects beyond hepatotoxicity, such as neurotoxicity and immunotoxic effects. mdpi.com Omics technologies, as New Approach Methodologies (NAMs), are crucial for providing valuable insights into the cellular and molecular effects of chemical exposure, potentially reducing the need for animal testing in the future. mdpi.com
Q & A
Q. What are the common synthetic methods for producing diphenyl phosphate (DPP) and characterizing its purity in polymer chemistry?
Methodological Answer: DPP is synthesized via ring-opening polymerization (ROP) of δ-valerolactone (δ-VL) or ε-caprolactone (ε-CL) using 3-phenyl-1-propanol (PPA) as an initiator and DPP as a catalyst in toluene at room temperature. Key parameters include:
- Molar ratios : [Monomer]₀/[PPA]₀/[DPP]₀ = 50:1:1.
- Molecular weight control : Achieved through monomer conversion tracking (e.g., PVL: Mₙ,theo = 4,890 g/mol vs. Mₙ,NMR = 5,170 g/mol).
- Purity validation : ¹H NMR, SEC, and MALDI-TOF MS confirm initiator residues and narrow polydispersity (Đ < 1.2) . Physical properties include a melting point of 62–66°C and solubility in toluene .
Q. How is DPP detected and quantified in biological and environmental samples?
Methodological Answer:
- Urine analysis : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to measure DPP metabolites (e.g., bis-OH-DPHP) with detection limits <0.1 ng/mL. Internal standards like TPHP-d₁₅ improve accuracy .
- Environmental matrices : Solid-phase extraction (SPE) followed by GC/MS quantifies DPP in dust and water. Calibration curves are validated against NIST reference materials .
- Interference management : Co-eluting organophosphate esters (e.g., EHDPP, IDDP) are resolved using high-resolution chromatography .
Advanced Research Questions
Q. What mechanistic insights explain DPP’s role as a cationic organocatalyst in controlled/living polymerization?
Methodological Answer: DPP operates via an activated monomer mechanism , where it protonates lactone monomers to enhance electrophilicity. Key evidence includes:
Q. How do impurities in DPP-based reagents affect toxicity assessments, and how can these be mitigated?
Methodological Answer:
- Impurity sources : Commercial DPP derivatives (e.g., BPDP, EHDP) often contain triphenyl phosphate (TPHP) as a byproduct (up to 54.8% in IPP solutions).
- Impact on zebrafish models : TPHP impurities confound neurobehavioral outcomes (e.g., larval motility assays).
- Mitigation strategies :
Q. What methodologies are used to assess DPP’s environmental persistence and ecological risks?
Methodological Answer:
- Log Kow determination : Experimental (e.g., 5.12 for tBPDP) vs. computational (e.g., 6.61 via WSKOW software) values highlight variability. Weighted averages (e.g., 4.86 for Phosflex 71B) inform risk models .
- Ecological Risk Classification (ERC) : Canada’s framework prioritizes DPP derivatives (e.g., EHDPP) based on acute/chronic toxicity data (EC₅₀ = 2.1 mg/L for algae) .
| Property | Value (Log Kow) | Measurement Method | Reference |
|---|---|---|---|
| tBPDP (measured) | 5.12 | Experimental (Brooke et al.) | |
| tBPDP (estimated) | 6.61 | WSKOW software | |
| Weighted average (Phosflex 71B) | 4.86 | REACH registration data |
Q. How can researchers resolve contradictions in DPP’s bioaccumulation potential across studies?
Methodological Answer: Discrepancies arise from:
- Matrix effects : Lipid-rich tissues vs. aqueous environments alter partitioning.
- Isomer variability : Commercial DPP mixtures contain structural isoforms (e.g., IDDP vs. EHDPP) with differing log Kow values.
- Standardization : Use of NIST-certified reference materials and harmonized OECD 305 guidelines improve reproducibility .
Q. What pharmacological applications exploit DPP’s unique structural motifs?
Methodological Answer:
- Antiviral activity : Artemisinin-DPP conjugates (e.g., dimer 838) irreversibly inhibit cytomegalovirus (CMV) by targeting IE2 protein expression.
- Structure-activity relationship (SAR) : The DPP moiety enhances selectivity (SI > 100) compared to non-DPP artemisinins.
- Irreversibility testing : Removal assays at 24 hpi confirm sustained inhibition, unlike reversible analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
